molecular formula C18H16ClN3O3 B10916216 N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916216
M. Wt: 357.8 g/mol
InChI Key: YMVZIHRDNGKQNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and various functional groups such as a chloro, methoxy, cyclopropyl, and carboxamide group. These structural features contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-9-16-12(8-14(10-3-4-10)21-18(16)25-22-9)17(23)20-11-5-6-15(24-2)13(19)7-11/h5-8,10H,3-4H2,1-2H3,(H,20,23)

InChI Key

YMVZIHRDNGKQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the fused pyridine-oxazole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an oxazole ring fused with a pyridine moiety. Its molecular formula is C18H16ClN3O3C_{18}H_{16}ClN_{3}O_{3}, with a molecular weight of approximately 357.79 g/mol. The unique arrangement of functional groups, including the cyclopropyl and methoxyphenyl substituents, contributes to its distinct biological behavior.

PropertyValue
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79 g/mol
LogP4.1379
Polar Surface Area62.006
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves cyclization reactions that allow for the formation of the oxazole and pyridine rings. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Potential

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown it to possess cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating its potency in inhibiting cellular proliferation .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Binding studies suggest it may act as an inhibitor of certain kinases involved in cell cycle regulation, which is crucial for cancer treatment. For instance, compounds with similar structures have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .

Other Biological Effects

In addition to anticancer activity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties and influence metabolic pathways. Its structural components may allow it to interact with various receptors or enzymes involved in these processes .

Case Studies

  • Cell Proliferation Inhibition : A study conducted on HeLa cells revealed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.
  • Kinase Inhibition : In vitro assays demonstrated that the compound inhibited CDK2 and CDK9 with IC50 values of approximately 0.36 µM and 1.8 µM respectively, suggesting a strong potential for development as an anticancer agent targeting these kinases .

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